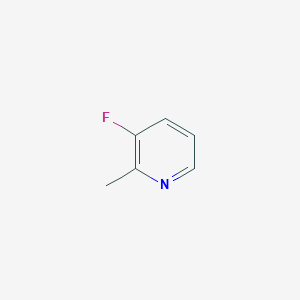

3-Fluoro-2-metilpiridina

Descripción general

Descripción

3-Fluoro-2-methylpyridine (3F2MP) is an organic compound of the pyridine family that is used in a variety of scientific research applications due to its unique properties. 3F2MP has been studied extensively in the fields of chemistry, biochemistry, and physiology, and it has been found to have a wide range of potential applications.

Aplicaciones Científicas De Investigación

- Reactivación de la Colinesterasa: 3-Fluoro-2-metilpiridina se ha utilizado en la síntesis de aldoximas de piridina que contienen flúor, que podrían reactivar las enzimas colinesterasas .

- Piridinas Sustituidas con 18F: Los investigadores investigan la síntesis de piridinas marcadas con 18F para la imagenología por tomografía por emisión de positrones (PET). Estos compuestos sirven como agentes de imagenología potenciales para diversas aplicaciones biológicas, incluido el diagnóstico y el monitoreo del cáncer .

- Pesticidas Fluorados: Los sustituyentes que contienen flúor se incorporan comúnmente a los agroquímicos. La introducción de átomos de flúor en las estructuras principales puede mejorar las propiedades físicas, biológicas y ambientales de los productos agrícolas .

- Herbicidas y Fungicidas Fluorados: Los investigadores exploran derivados de this compound por su eficacia en la protección de cultivos .

- Estrategias de Fluoración: Los científicos estudian sus patrones de reactividad y desarrollan métodos selectivos para introducir átomos de flúor en moléculas orgánicas .

- Rutas Sintéticas: Los investigadores investigan diversas rutas sintéticas para acceder a this compound y fluoropiridinas relacionadas. Estos estudios contribuyen al desarrollo de nuevas metodologías sintéticas .

Química Medicinal y Desarrollo de Fármacos

Radioquímica y Agentes de Imagenología

Protección de Cultivos y Agroquímicos

Ciencia de los Materiales y Síntesis Orgánica

Química Heterocíclica

Estas aplicaciones destacan la versatilidad y la importancia de la this compound en la investigación científica. Su exclusivo patrón de sustitución de flúor abre posibilidades emocionantes para el descubrimiento de fármacos, la imagenología y la ciencia de los materiales. Si desea información más detallada sobre alguna aplicación específica, no dude en preguntar .

Safety and Hazards

Direcciones Futuras

Fluoropyridines have been gaining interest due to their interesting and unusual physical, chemical, and biological properties . They have potential use in various fields including pharmaceuticals, agrochemicals, and other organic compounds . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry .

Mecanismo De Acción

Target of Action

3-Fluoro-2-methylpyridine, also known as 2-fluoro-3-picoline, is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various biologically active compounds . For instance, they have been used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer .

Result of Action

It’s worth noting that fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting they may have significant molecular and cellular effects .

Action Environment

It’s important to note that the compound should be stored in an inert atmosphere at room temperature .

Análisis Bioquímico

Biochemical Properties

The nature of these interactions is largely determined by the strong electron-withdrawing properties of the fluorine atom .

Molecular Mechanism

It is known that fluoropyridines can have binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIHSZDBTACXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616342 | |

| Record name | 3-Fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15931-15-4 | |

| Record name | 3-Fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

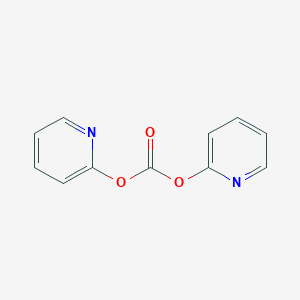

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

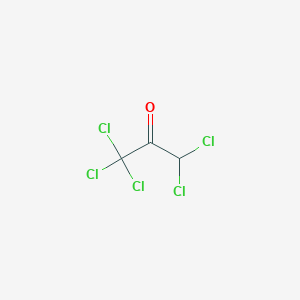

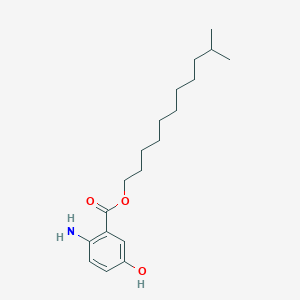

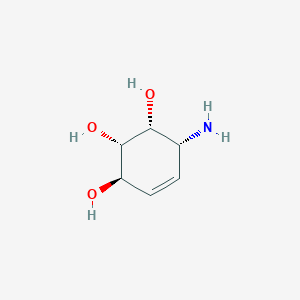

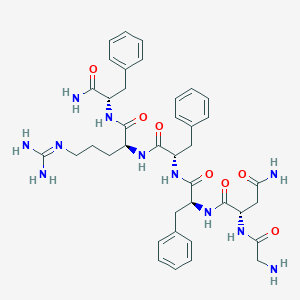

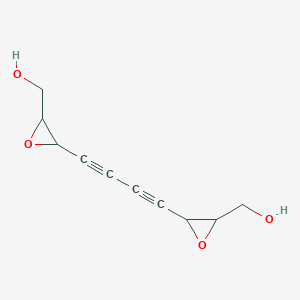

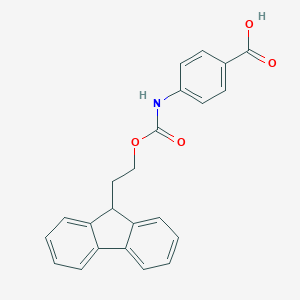

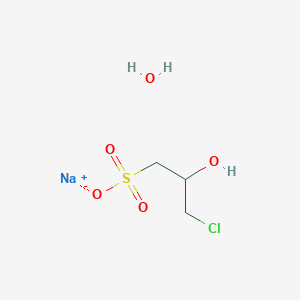

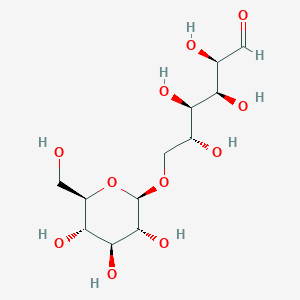

Feasible Synthetic Routes

Q & A

Q1: What synthetic route was employed to produce the 3-fluoro-2-methylpyridine derivatives described in the research?

A1: Both studies utilized a Suzuki coupling reaction to synthesize the target compounds. Specifically, 5-fluoro-6-methylpyridin-2-ylboronic acid was reacted with a halogenated benzene derivative (either 4-chloro-2-iodo-1-(trifluoromethyl)benzene [] or 4-chloro-2-iodo-1-(trifluoromethyl)benzene []) in the presence of a palladium catalyst and a base. This reaction resulted in the formation of a new carbon-carbon bond, yielding the desired 6-aryl-3-fluoro-2-methylpyridine derivatives.

Q2: How was the structure of the synthesized 3-fluoro-2-methylpyridine derivatives confirmed?

A2: The researchers employed a combination of spectroscopic and analytical techniques to confirm the structure of the synthesized compounds. These included: * Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule.* Nuclear Magnetic Resonance Spectroscopy (1H-NMR and 13C-NMR): Offers detailed insights into the arrangement of hydrogen and carbon atoms within the molecule. * Liquid Chromatography-Mass Spectrometry (LC-MS): Determines the molecular weight and purity of the compound.* Elemental Analysis (CHN): Confirms the elemental composition of the synthesized compound, verifying the expected ratios of carbon, hydrogen, and nitrogen. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)

![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)